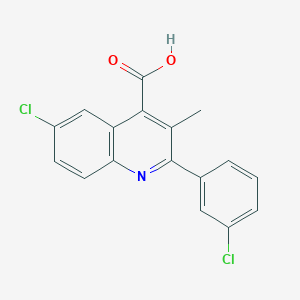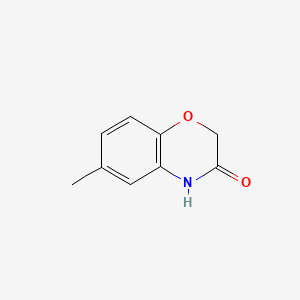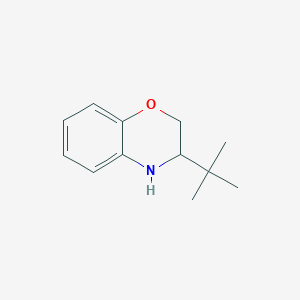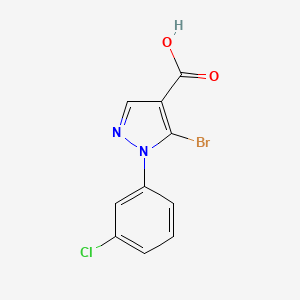![molecular formula C11H14BrNO4S B1333111 2-{[(4-溴苯基)磺酰基]氨基}-3-甲基丁酸 CAS No. 250714-81-9](/img/structure/B1333111.png)
2-{[(4-溴苯基)磺酰基]氨基}-3-甲基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C11H14BrNO4S and a molecular weight of 336.21 .
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group attached to a sulfonyl group, which is further connected to an amino group. This amino group is then linked to a 3-methylbutanoic acid group .科学研究应用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The presence of the bromophenyl sulfonyl group can be particularly useful in the identification and quantification of proteins, as it may react with certain amino acid residues, facilitating the analysis of protein complexes and post-translational modifications .
Antimicrobial Agent Development
Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new antimicrobial agents that can combat Gram-positive pathogens, particularly those associated with biofilm-related infections, such as Enterococcus faecium .
Antioxidant Activity
The compound has been tested for its antioxidant activity using various assays like DPPH, ABTS, and ferric reducing power assays. Antioxidants are crucial in research for their ability to neutralize free radicals, which can prevent oxidative stress, a factor in numerous diseases .
Environmental Toxicity Testing
In environmental science, the toxicity of chemical compounds on aquatic organisms is a significant area of study. This compound has been subjected to alternative toxicity testing, such as evaluating its effects on freshwater cladoceran Daphnia magna, an organism often used as an indicator of environmental health .
Drug Design and Synthesis
The compound’s structure serves as a scaffold in drug design, where it can be modified to create new pharmacologically active molecules. Its bromophenyl sulfonyl moiety is a common feature in many drug candidates, which can be further elaborated through various chemical reactions to enhance their therapeutic potential .
Biochemical Research
In biochemical research, this compound can be used to study enzyme-substrate interactions, particularly in the context of sulfonamide-based inhibitors. It can also be employed in the study of metabolic pathways where similar structures are involved, providing insights into enzyme mechanisms and regulation .
作用机制
Target of Action
It is often used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets by forming new carbon-carbon bonds.
Biochemical Pathways
The compound 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is involved in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many biochemical pathways, particularly those involving the synthesis of complex organic molecules . The downstream effects of this reaction can vary widely depending on the specific pathway and the other molecules involved.
Result of Action
Given its role in the suzuki–miyaura coupling reaction , it can be inferred that the compound likely contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic molecules.
Action Environment
Like many chemical reactions, the suzuki–miyaura coupling reaction in which this compound is involved is likely to be influenced by factors such as temperature, pH, and the presence of a catalyst.
属性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVDTSLIWUYRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300583 |
Source


|
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250714-81-9 |
Source


|
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)


![2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile](/img/structure/B1333064.png)